[8,9-Bis(4-methoxyphenyl)furo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl (4-chloro-2-isopropyl-5-methylphenyl) ether
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Overview
Description
- Its chemical formula is C₂₅H₁₈N₄O₃S , with an average molecular mass of approximately 454.5 Da .
- The compound features a fused furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, flanked by two 4-methoxyphenyl groups and a thienyl group.
8,9-Bis(4-methoxyphenyl)-2-(2-thienyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine: belongs to the class of fused heterocyclic compounds.
Preparation Methods
Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, similar compounds have been synthesized using various methods.
Reaction Conditions: These may involve cyclization reactions, such as condensation of appropriate precursors.
Industrial Production: Industrial-scale production methods are not well-established due to limited applications.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These depend on the specific reaction type. For example
Major Products: These reactions may yield derivatives with modified substituents or functional groups.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Exploring its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: Assessing its pharmacological properties, including potential as a drug candidate.
Industry: Evaluating its use in materials science (e.g., organic electronics, sensors).
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: It may modulate cellular signaling pathways (e.g., kinase pathways, GPCRs).
Comparison with Similar Compounds
Similar Compounds:
Remember that while this compound shows promise, further research is needed to unlock its full potential
Properties
Molecular Formula |
C32H29ClN4O4 |
---|---|
Molecular Weight |
569.0 g/mol |
IUPAC Name |
4-[(4-chloro-5-methyl-2-propan-2-ylphenoxy)methyl]-11,12-bis(4-methoxyphenyl)-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C32H29ClN4O4/c1-18(2)24-15-25(33)19(3)14-26(24)40-16-27-35-31-29-28(20-6-10-22(38-4)11-7-20)30(21-8-12-23(39-5)13-9-21)41-32(29)34-17-37(31)36-27/h6-15,17-18H,16H2,1-5H3 |
InChI Key |
WIOKFJQPYCZKNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OCC2=NN3C=NC4=C(C3=N2)C(=C(O4)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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